molecular formula C15H13FN4O2S B2740175 1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea CAS No. 1021112-63-9

1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2740175
CAS No.: 1021112-63-9
M. Wt: 332.35
InChI Key: OWHGULHUFWNREW-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a ketone at position 5, and a urea linkage connecting to a 4-fluorophenyl group. The thiazolo[3,2-a]pyrimidine scaffold is known for its pharmacological versatility, particularly in anticancer and antimicrobial applications . The 4-fluorophenyl urea moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, as fluorine’s electronegativity and small atomic radius improve pharmacokinetic properties .

Properties

IUPAC Name

1-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-8-7-23-15-17-9(2)12(13(21)20(8)15)19-14(22)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHGULHUFWNREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that introduce various functional groups to enhance its pharmacological profile. For instance, the introduction of a fluorophenyl group has been shown to influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit considerable antimicrobial properties. A study reported that compounds with similar structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism often involves inhibition of DNA gyrase and other vital enzymes in bacterial metabolism .

Anticancer Properties

Several studies have explored the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells. The antiproliferative activity is often attributed to the ability of these compounds to interfere with key signaling pathways such as the PI3K/Akt/mTOR pathway .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes crucial for cellular processes in bacteria and cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, contributing to their therapeutic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as antimicrobial agents .

Study 2: Anticancer Activity

In another study involving the evaluation of anticancer properties, this compound was tested against multiple cancer cell lines. The compound showed significant cytotoxic effects with IC50 values ranging from 0.3 μM to 0.71 μM across different cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is significantly influenced by their structural components:

  • Substituents on the Pyrimidine Ring : Variations at positions 2 and 4 can enhance or diminish biological activity.
  • Fluorination : The presence of fluorine atoms has been correlated with increased potency against certain targets.
Compound StructureBiological ActivityIC50 (µM)
1-(3,7-dimethyl...Antibacterial<8
1-(3,7-dimethyl...Anticancer0.3 - 0.71

Comparison with Similar Compounds

1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

  • Core Structure : 1,3,4-Thiadiazole
  • Key Substituents : 2,4-Dichlorobenzylthio group, 4-fluorophenyl urea
  • Activity : Anticonvulsant (ED₅₀ = 0.65 μmol/kg in MES test)
  • Comparison : The thiadiazole core replaces thiazolopyrimidine, reducing steric bulk but maintaining urea-mediated hydrogen bonding. Dichlorobenzylthio substitution enhances lipophilicity and anticonvulsant potency .

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-fluorophenyl)urea

  • Core Structure : 1,3,5-Triazine
  • Key Substituents : Morpholine groups, 4-fluorophenyl urea
  • Activity: Not explicitly reported, but triazine derivatives are typically kinase inhibitors.
  • Morpholine groups enhance solubility, contrasting with the thiazolopyrimidine’s rigidity .

1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

  • Core Structure : Furo[2,3-d]pyrimidine
  • Key Substituents : 4-Methoxyphenyl, trifluoromethylphenyl urea
  • Activity : Experimental (DrugBank ID: DB04727), likely targeting kinases or growth factor receptors.
  • Comparison : The furopyrimidine core offers planar geometry for DNA intercalation, while trifluoromethyl enhances metabolic stability. The urea linkage remains critical for target binding .

2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one

  • Core Structure : Thiazolo[3,2-a]pyrimidine
  • Key Substituents : Benzylidene, furan-2-yl, 4-fluorophenyl
  • Activity : Anticancer (IC₅₀ values in low micromolar range).
  • Comparison : Shared core with the target compound, but benzylidene and furan substituents introduce π-π stacking opportunities, differing from the methyl/oxo groups in the target compound .

Tabulated Comparison

Compound Name Core Structure Molecular Weight Key Substituents Biological Activity Reference
Target Compound Thiazolo[3,2-a]pyrimidine 383.25* 3,7-Dimethyl, 5-oxo, 4-fluorophenyl urea Under investigation
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole Not reported Dichlorobenzylthio, 4-fluorophenyl urea Anticonvulsant (ED₅₀ = 0.65)
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-fluorophenyl)urea 1,3,5-Triazine Not reported Morpholine, 4-fluorophenyl urea Kinase inhibition (hypothesized)
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea Furo[2,3-d]pyrimidine 458.37 4-Methoxyphenyl, trifluoromethylphenyl urea Experimental (kinase targeting)
2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Thiazolo[3,2-a]pyrimidine ~450† Benzylidene, furan-2-yl Anticancer

*Calculated based on . †Estimated from structural similarity.

Key Findings

  • Core Structure Impact : Thiazolo[3,2-a]pyrimidine derivatives (target compound and ) exhibit anticancer activity, while thiadiazoles () are anticonvulsant, highlighting core-dependent selectivity.
  • Urea Linkage : The 4-fluorophenyl urea group is conserved across analogues, suggesting its role in target binding via hydrogen bonds and hydrophobic interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability, whereas bulky substituents (e.g., morpholine in ) enhance solubility but may reduce membrane permeability.

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